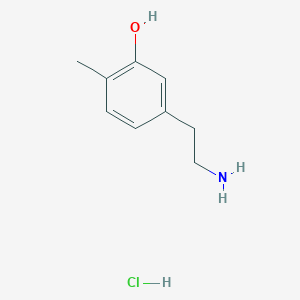
N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)isobutyramide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Compounds with the indole nucleus, such as the one in your query, are often found in many important synthetic drug molecules and have various biological applications . They are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Chemical Reactions Analysis
The chemical reactions involving a compound like “N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)isobutyramide” would depend on its specific structure and the conditions under which the reactions are carried out. Indole derivatives are known to undergo a variety of reactions, including electrophilic substitution .科学的研究の応用
Drug Discovery
This compound’s unique structure enables exploration in various fields such as drug discovery. The indole nucleus, which is part of this compound, has been found in many important synthetic drug molecules, providing a valuable idea for treatment and binding with high affinity to multiple receptors .
Medical Research
In the medical field, this compound has potential applications. The indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Antioxidant Activity
The compound could have antioxidant activity. Indole derivatives have been synthesized and evaluated for their antioxidant activity .
Safety and Hazards
The safety and hazards associated with a compound depend on its specific properties. It’s important to handle all chemicals with care and to follow appropriate safety protocols. For example, a similar compound, “N-Methyl-(1-methylindolin-5-yl)methylamine”, is known to cause severe skin burns and eye damage, and is harmful if swallowed .
作用機序
Target of Action
The compound, also known as 2-methyl-N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethyl]propanamide, has been found to be effective against certain strains of bacteria, such as Staphylococcus aureus . It has also been designed as an inhibitor of acetylcholine esterase (AChE) , an enzyme that plays a crucial role in neurotransmission.
Mode of Action
The compound interacts with its targets, such as AChE, by binding to the active site of the enzyme and inhibiting its activity . This inhibition disrupts the normal function of the enzyme, leading to changes in the biochemical processes that the enzyme is involved in.
Biochemical Pathways
The inhibition of AChE by the compound affects the cholinergic pathway, which is involved in many functions in the body, including muscle movement, breathing, heart rate, and learning. By inhibiting AChE, the compound increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .
Result of Action
The result of the compound’s action is the inhibition of AChE, leading to enhanced cholinergic transmission . This could potentially be used to treat conditions associated with decreased cholinergic transmission, such as Alzheimer’s disease. Additionally, the compound’s antibacterial activity against Staphylococcus aureus suggests potential use in treating bacterial infections.
特性
IUPAC Name |
2-methyl-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O2/c1-14(2)19(23)20-13-18(22-8-10-24-11-9-22)15-4-5-17-16(12-15)6-7-21(17)3/h4-5,12,14,18H,6-11,13H2,1-3H3,(H,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FINFLZFKRNMMHG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NCC(C1=CC2=C(C=C1)N(CC2)C)N3CCOCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


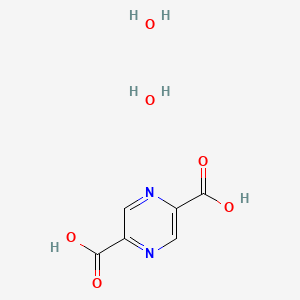
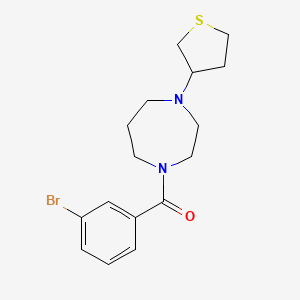
![2-Bromo-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzenesulfonamide](/img/structure/B2374184.png)
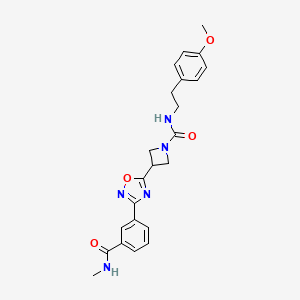
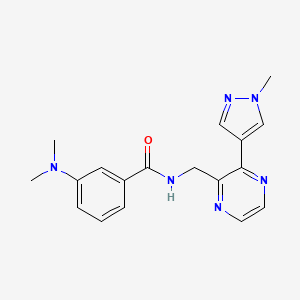
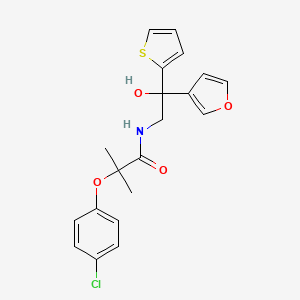

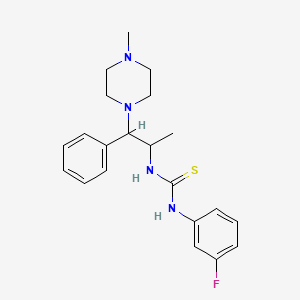
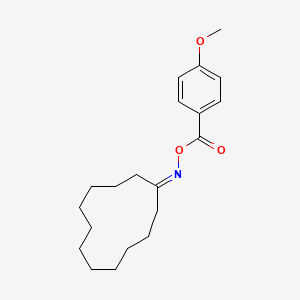
![N-(2,3-dimethylphenyl)-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2374198.png)
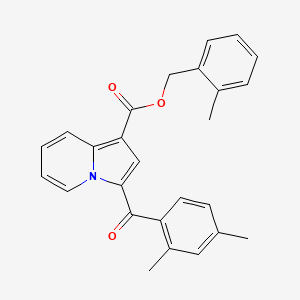
![1-Methyl-2-oxabicyclo[2.2.1]heptan-4-amine;hydrochloride](/img/structure/B2374200.png)
